Electrochemical assay of concanavalin A–ovalbumin binding on magnetic beads

Analyst Pub Date: 2012-06-14 DOI: 10.1039/C2AN35667H

Abstract

To monitor proteinglycoprotein interactions on magnetic beads, the present study developed an electrochemical assay of the binding between concanavalin A (ConA) and ovalbumin (OVA). The system was a powerful model that could be used to evaluate cell junctions. ConA with an electroactive daunomycin was immobilized on 6 different sizes of magnetic beads (diameter: 1.0–8.9 μm) through a cross-linking agent. Six sizes of OVA-beads (diameter: 1.0–8.9 μm) were also prepared using a similar method. The binding was evaluated using an oxidation peak of ConA with daunomycin because ConA recognized OVA with α-mannose residues. When binding took place on the beads' surface, the peak current was decreased due to the electroactive moieties being covered with OVA. When ConA/daunomycin–OVA binding was evaluated, the change of the peak current obtained by the beads (diameter: 8.9 μm) modified with ConA and daunomycin was the greatest in the presence of OVA-modified beads (diameter: 2.5 μm). In contrast, particle agglomeration was observed for the smallest beads (diameter: 1.0 μm) with ConA/daunomycin and OVA. The results suggested that ConA–OVA binding depended on the size of beads. Thus, this method could be applied to measure proteinglycoprotein interactions on the cell surface.

Graphical abstract: Electrochemical assay of concanavalin A–ovalbumin binding on magnetic beads
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